Fumaronitrile

Lithium metal battery Gel polymer electrolyte Dendrite suppression

Fumaronitrile (trans-1,2-dicyanoethylene) is the thermodynamically stable geometric isomer essential where trans stereoelectronic configuration governs performance. For battery R&D, it enables in-situ gel polymer electrolyte formation delivering 147.6 mAh g⁻¹ over 1000 cycles and functions as a 0.5% cathode additive for 4.5V LiCoO₂ protection. In organic synthesis, it serves as a storable maleonitrile precursor via quantitative thermal isomerization and as a C₂ₕ-symmetric dienophile in Diels-Alder cycloadditions. Do not substitute with maleonitrile or succinonitrile—only the trans isomer provides the correct reactivity, electrochemical interface stability, and regioisomeric charge-transfer selectivity.

Molecular Formula C4H2N2
Molecular Weight 78.07 g/mol
CAS No. 764-42-1
Cat. No. B1194792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaronitrile
CAS764-42-1
Synonymsfumarodinitrile
fumaronitrile
Molecular FormulaC4H2N2
Molecular Weight78.07 g/mol
Structural Identifiers
SMILESC(=CC#N)C#N
InChIInChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1+
InChIKeyKYPOHTVBFVELTG-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Fumaronitrile (CAS 764-42-1): Procurement Specifications and Baseline Characterization for Research and Industrial Sourcing


Fumaronitrile (CAS 764-42-1), systematically named trans-1,2-dicyanoethylene, is a symmetrical α,β-unsaturated dinitrile belonging to the butenedinitrile geometric isomer pair. With a molecular formula C₄H₂N₂ and molecular weight 78.07 g/mol [1], it exists as a white to light brown crystalline solid with a reported melting range of 93–98°C and boiling point of 186°C at atmospheric pressure [2]. The compound exhibits a measured density of 1.249 g/cm³ at 20°C and refractive index of 1.4920 . Its solubility profile includes moderate aqueous solubility (calculated 43 g/L at 25°C) and excellent solubility in organic solvents including ethanol, benzene, acetone, and ether . Commercial grades typically specify purity ≥98.0% by GC analysis [3].

Why Generic Substitution Fails: Critical Differentiation of Fumaronitrile (trans-) from Maleonitrile (cis-) and Saturated Analogs in Demanding Applications


Fumaronitrile cannot be casually substituted with its geometric isomer maleonitrile (cis-1,2-dicyanoethylene) or its fully saturated counterpart succinonitrile in applications where stereoelectronic properties, reaction pathway specificity, or electrochemical interface stability govern performance. The trans (E) configuration of fumaronitrile imparts fundamentally distinct reactivity as a dienophile in cycloaddition chemistry [1], dramatically different complexation equilibria in charge-transfer systems [2], and opposite structural requirements in macrocycle formation where porphyrazine synthesis using fumaronitrile proceeds in markedly low yields without prior thermal isomerization to the cis form [3]. In electrochemical systems, the unsaturated C=C bond in fumaronitrile enables polymerization-based immobilization that succinonitrile—lacking this unsaturation—cannot achieve, directly determining whether parasitic reactions with lithium metal electrodes are suppressed or exacerbated [4]. The substitution of fumaronitrile with an incorrect geometric isomer or saturated analog therefore constitutes a functional change, not merely a sourcing alternative.

Fumaronitrile Product-Specific Evidence Guide: Quantified Differentiation Across Electrochemical, Synthetic, and Macrocycle Applications


Electrochemical Longevity in Lithium Metal Batteries: Fumaronitrile-Based Gel Polymer Electrolyte (FGPE) vs. Succinonitrile (SN) Systems

In lithium metal battery applications, fumaronitrile (FN) provides a critical polymerizable handle that enables in-situ gel electrolyte formation, a capability absent in the saturated analog succinonitrile (SN). The FGPE system suppresses lithium dendrite growth and parasitic anode reactions, whereas SN suffers from severe parasitic reactions with Li metal that restrict its practical application [1]. The FGPE delivers a reversible capacity retention of 147.6 mAh g⁻¹ maintained after 1000 cycles in LiFePO₄/FGPE/Li cells and a stable symmetrical cell operation for 7850 hours at approximately 11 mV overpotential [1].

Lithium metal battery Gel polymer electrolyte Dendrite suppression

High-Voltage Cathode Protection: 0.5% Fumaronitrile as Electrolyte Additive for 4.5V LiCoO₂ Structural Integrity

Fumaronitrile serves as a novel film-forming electrolyte additive that preserves the structural integrity of lithium cobalt oxide (LiCoO₂) cathodes operated at elevated cutoff voltages (4.5 V vs. Li/Li⁺). Without fumaronitrile, LiCoO₂ cycled in carbonate-based electrolyte (1.0 mol L⁻¹ LiPF₆ in EC/EMC/DEC, 3:5:2 by weight) exhibits rapid capacity fade and serious self-discharge due to structural destruction caused by HF generated from electrolyte decomposition [1]. The addition of only 0.5 wt% fumaronitrile to this baseline electrolyte forms a protective cathode interphase film that mitigates HF attack and maintains cathode structural integrity [1].

Lithium-ion battery Electrolyte additive High-voltage cathode Cathode-electrolyte interphase

Synthetic Utility in Porphyrazine Macrocycle Formation: Fumaronitrile Requires Thermal Isomerization for Productive Cyclization

In porphyrazine macrocycle synthesis, the geometric configuration of the dinitrile precursor critically determines reaction outcome. Both maleonitrile (cis) and fumaronitrile (trans) compounds can be cyclized into porphyrazine macrocycles; however, the fumaronitrile isomer yields porphyrazine products in very low yields [1]. Productive cyclization requires that fumaronitrile first undergo thermal isomerization to the maleonitrile cis-isomer before macrocycle formation can proceed [1]. This stereoelectronic requirement has been documented across multiple porphyrazine systems and represents a fundamental constraint in tetrapyrrole synthesis routes that employ dinitrile precursors.

Porphyrazine synthesis Macrocycle Isomerization Tetrapyrrole

Charge-Transfer Complex Formation Selectivity: Differential Binding Affinity of Fumaronitrile vs. Maleonitrile with Dimethoxynaphthalenes

Fumaronitrile (FN) and maleonitrile (MN) exhibit opposite selectivity patterns in forming charge-transfer complexes with isomeric dimethoxynaphthalenes (DMN). Equilibrium constant (Kcᴰᴬ) measurements reveal that MN complexes more strongly than FN with 1,4-DMN and 1,5-DMN, whereas FN complexes more strongly with 2,3-DMN than does MN [1]. This regioisomeric selectivity demonstrates that the trans vs. cis geometric configuration of the dinitrile acceptor directly modulates donor-acceptor pairing strength in a donor-structure-dependent manner.

Charge-transfer complex Photochemistry Donor-acceptor Molecular recognition

Thermodynamic Isomerization Equilibrium: Fumaronitrile as the Thermochemically Favored Geometric Isomer

The interconversion between fumaronitrile (trans) and maleonitrile (cis) represents a well-characterized geometric isomerization system with defined thermodynamic and kinetic properties. Fumaronitrile is the thermodynamically more stable isomer at ambient conditions; maleonitrile undergoes spontaneous slow isomerization to fumaronitrile over extended periods [1]. Conversely, fumaronitrile can be isomerized to maleonitrile under specific catalytic conditions, including thermal treatment with iodine catalyst [2], photoirradiation [3], or base-catalyzed isomerization in nitrile solvents [1]. This equilibrium behavior has direct implications for storage stability, synthetic workflow design, and procurement strategy.

Isomerization Thermodynamic stability Geometric isomer

Diels-Alder Dienophile Reactivity: Fumaronitrile as C₂ₕ-Symmetric Dienophile with Variable Diastereoselectivity

Fumaronitrile functions as a C₂ₕ-symmetric dienophile in Diels-Alder cycloaddition reactions, displaying reactivity patterns distinct from other fumarate-derived dienophiles. In reactions with chiral (E,E)-1,4-dialkoxy-1,3-butadienes, fumaronitrile and diethyl fumarate react with variable diastereoselectivities, with best results obtained using camphor-derived dienes where diethyl fumarate achieves complete facial selectivity [1]. Fumaronitrile has also been employed as a dienophile in cycloadditions with butyl α- and β-eleostearates [2], demonstrating its utility across diverse diene partners. The trans configuration of the nitrile groups provides a defined geometry that governs endo/exo selectivity and facial discrimination in asymmetric transformations.

Diels-Alder Cycloaddition Dienophile Stereoselective synthesis

Fumaronitrile Procurement Guide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Lithium Metal and High-Voltage Lithium-Ion Battery Electrolyte Development

This scenario leverages fumaronitrile's demonstrated efficacy as both a polymerizable gel electrolyte matrix component and a low-concentration (0.5%) cathode protective additive. For lithium metal battery developers requiring flame-retardant electrolyte systems with extended cycling stability, fumaronitrile enables in-situ gel polymer electrolyte formation that delivers 147.6 mAh g⁻¹ capacity retention over 1000 cycles and symmetrical cell stability exceeding 7850 hours [1]. For high-voltage LiCoO₂ cathode applications operating at 4.5 V, the addition of 0.5% fumaronitrile forms a protective interphase that mitigates HF-induced structural degradation [2]. Succinonitrile cannot replicate the polymerizable functionality of fumaronitrile and suffers from severe parasitic anode reactions [1].

Controlled Geometric Isomerization Processes for Maleonitrile-Dependent Syntheses

Fumaronitrile serves as the thermodynamically stable, storable precursor for maleonitrile-requiring synthetic pathways. This scenario applies when synthetic targets—including pyridoxine derivatives, 3- or 5-aminoisoxazoles, purine bases, pyrimidine bases, or porphyrazine macrocycles—require the cis maleonitrile geometry [1]. Fumaronitrile can be quantitatively converted to maleonitrile via thermal isomerization with iodine catalyst [2], photoirradiation , or base-catalyzed isomerization in nitrile solvent [1], providing controlled access to the reactive cis isomer while avoiding storage stability issues inherent to maleonitrile itself.

Diels-Alder Cycloaddition for Stereoselective Synthesis of Functionalized Cyclohexene Derivatives

Fumaronitrile functions as a C₂ₕ-symmetric, electron-deficient dienophile in Diels-Alder cycloadditions with conjugated dienes. This scenario applies to the stereoselective construction of six-membered carbocycles bearing nitrile functionality for subsequent derivatization. Fumaronitrile reacts with chiral 1,4-dialkoxy-1,3-butadienes with variable diastereoselectivity [1] and with fatty acid-derived dienes including butyl α- and β-eleostearates [2]. The trans geometry of the nitrile substituents dictates endo/exo selectivity and facial discrimination patterns that differ fundamentally from cis maleonitrile or saturated succinonitrile analogs [1].

Charge-Transfer and Supramolecular Donor-Acceptor Systems with Regioisomeric Selectivity

This scenario applies when designing charge-transfer complexes or supramolecular assemblies where acceptor stereochemistry modulates donor recognition. Fumaronitrile exhibits stronger complexation with 2,3-dimethoxynaphthalene compared to maleonitrile, whereas maleonitrile preferentially complexes with 1,4- and 1,5-DMN isomers [1]. This regioisomeric selectivity pattern enables rational selection of fumaronitrile as the preferred electron acceptor for specific donor geometries in photochemical charge-transfer studies, molecular sensor development, or crystalline donor-acceptor materials.

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